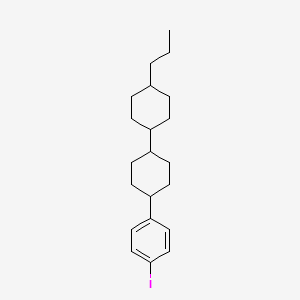
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a chemical compound with the molecular formula C21H31I and a molecular weight of 410.37531 g/mol . It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propylcyclohexyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) typically involves the iodination of a precursor compound. One common method is the reaction of 4-(4-propylcyclohexyl)cyclohexylbenzene with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like copper(II) sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Applications De Recherche Scientifique
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of potential drug candidates.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Mécanisme D'action
The mechanism of action of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) involves its ability to act as a precursor for the introduction of iodine and propylcyclohexyl moieties into various molecules. This allows for the modification of molecular structures and the study of their effects on biological systems. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
(trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be compared with other similar compounds, such as:
1-Iodo-4-(4-pentylcyclohexyl)benzene: This compound has a similar structure but with a pentyl group instead of a propyl group.
1-Bromo-4-(4-propylcyclohexyl)benzene: This compound has a bromine atom instead of an iodine atom.
These comparisons highlight the uniqueness of (trans,trans)-4-(4-Iodophenyl)-4'-propyl-1,1'-bi(cyclohexane) in terms of its specific reactivity and applications.
Propriétés
Formule moléculaire |
C21H31I |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
1-iodo-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H31I/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
Clé InChI |
JRFVWNRVFJRGKW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















